molecular formula C17H17FN4O3S B2911307 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide CAS No. 2034473-81-7

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide

Número de catálogo B2911307
Número CAS: 2034473-81-7
Peso molecular: 376.41
Clave InChI: YJVMUYKBXLNROK-HDJSIYSDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a crucial role in the signaling pathway of immune cells.

Mecanismo De Acción

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide selectively inhibits N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, which is involved in the signaling pathway of immune cells. N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is a tyrosine kinase that is activated by cytokines and growth factors, leading to the activation of downstream signaling pathways. By inhibiting N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide can disrupt the signaling pathway of immune cells, leading to the modulation of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the proliferation of T cells and B cells, reduce the production of inflammatory cytokines, and modulate the differentiation of immune cells. In vivo studies have shown that N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide can reduce inflammation in animal models of autoimmune disorders and transplant rejection.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide is its selectivity for N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, which reduces the risk of off-target effects. The compound has also shown promising results in preclinical studies, making it a promising candidate for further development. However, there are also some limitations to using N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a relatively short half-life, which may limit its efficacy in some applications.

Direcciones Futuras

There are several future directions for the research and development of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results in these indications, and further studies are needed to determine the optimal dosing and administration regimens. Another potential application is in the treatment of transplant rejection, where the compound has shown efficacy in preclinical studies. Finally, there is also potential for the use of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide in the treatment of certain types of cancer, where N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide signaling plays a role in tumor growth and progression.

Métodos De Síntesis

The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide involves several steps. The starting material is 3-cyanopyrazine-2-carboxylic acid, which is reacted with 1,4-cyclohexanedione to form 3-cyanopyrazin-2-yl cyclohex-4-ene-1,2-dione. This intermediate is then reacted with (4-fluorophenyl)sulfonyl chloride to form N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide. The overall yield of the synthesis is around 25%.

Aplicaciones Científicas De Investigación

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and transplant rejection. The compound has been shown to selectively inhibit N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, which is involved in the signaling pathway of immune cells. By inhibiting N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-fluorobenzenesulfonamide can modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.

Propiedades

IUPAC Name

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S/c18-12-1-7-15(8-2-12)26(23,24)22-13-3-5-14(6-4-13)25-17-16(11-19)20-9-10-21-17/h1-2,7-10,13-14,22H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVMUYKBXLNROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NS(=O)(=O)C2=CC=C(C=C2)F)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.